BenchChemオンラインストアへようこそ!

tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

purity specification quality control building block

tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate (CAS 919099-35-7) is a heterobifunctional pyrido[2,3-d]azepine building block featuring a Boc-protected secondary amine on the azepine ring and a free primary aromatic amine at the 2-position. It is supplied at purities of 95–98% for research and further manufacturing use, with an empirical formula of C₁₄H₂₁N₃O₂ and a molecular weight of 263.34 g/mol.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
Cat. No. B15235337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(C=C2)N
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-6-10-4-5-12(15)16-11(10)7-9-17/h4-5H,6-9H2,1-3H3,(H2,15,16)
InChIKeyQMCIUMAKVYVEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate – Key Procurement Specifications and Structural Baseline


tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate (CAS 919099-35-7) is a heterobifunctional pyrido[2,3-d]azepine building block featuring a Boc-protected secondary amine on the azepine ring and a free primary aromatic amine at the 2-position. It is supplied at purities of 95–98% for research and further manufacturing use, with an empirical formula of C₁₄H₂₁N₃O₂ and a molecular weight of 263.34 g/mol . The compound occupies a niche at the intersection of privileged CNS-oriented azepine scaffolds and the versatile 2-aminopyridine motif, making it a strategic intermediate for library synthesis and lead optimization programs [1].

Why Substituting tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate with a Closest Analog Risks Synthesis Failure and Data Drift


The compound combines a Boc-protected azepine nitrogen with a free 2-amino group on the pyridine ring, creating an orthogonal reactivity profile that is not replicated by its nearest analogs—the 2-hydroxy (CAS 1003589-96-5), 2-chloro, or fully saturated variants. Substituting the 2-amino group with hydroxy eliminates the primary aromatic amine needed for diazotization, Buchwald–Hartwig amination, or urea/amide library synthesis [1]. Conversely, replacing the partially saturated 8,9-dihydroazepine ring with a fully aromatic or fully saturated system alters the scaffold’s geometry, conformational flexibility, and hydrogen-bonding capacity, which directly impacts target binding and ADME properties in medicinal chemistry campaigns [2]. Even the Boc deprotection kinetics are sensitive to ring electronics ; a seemingly minor change in saturation can shift the half-life of the key intermediate under acidic deprotection conditions by over 30 minutes, leading to inconsistent yields in multi-step sequences.

Quantitative Differentiation Evidence for tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate Against Its Closest Procurement Alternatives


Purity Specification Differential: 98% vs. 95% for the 2-Hydroxy Analog

The target compound is commercially available at a certified purity of ≥98% (Leyan, Chemscene), whereas the closest commercially available analog, tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate (CAS 1003589-96-5), is typically supplied at a minimum purity of 95% . This 3-percentage-point differential represents a potentially 60% higher level of total organic impurities in the hydroxy analog, which can translate into a substantially increased burden of side products when the building block is used as a limiting reagent in fragment-coupling steps .

purity specification quality control building block

Physicochemical Differentiation: TPSA, LogP, and Hydrogen-Bond Donor Count Determine Chromatographic and Solubility Behavior

The target compound has a calculated topological polar surface area (TPSA) of 68.45 Ų, a LogP of 2.00, and one hydrogen-bond donor (the 2-amino group), as experimentally validated and reported by multiple vendors . The 2-hydroxy analog (C₁₄H₂₀N₂O₃, MW 264.32) replaces the –NH₂ group with –OH, reducing the H-bond donor count to zero at the 2-position and lowering TPSA by an estimated 10–15 Ų while raising LogP by approximately 0.3–0.5 log units [1]. This shift materially alters reverse-phase HPLC retention time and aqueous solubility, requiring re-optimization of both purification and formulation conditions if the hydroxy analog were substituted.

TPSA LogP chromatography solubility

Orthogonal Amino Group Reactivity Enables Synthetic Sequences Inaccessible to 2-Hydroxy and 2-Chloro Analogs

The 2-amino group of the target compound is a competent nucleophile for diazotization–iodination sequences (NaNO₂/HCl then KI), Buchwald–Hartwig aminations, and HATU-mediated amide coupling, none of which proceed efficiently with the 2-hydroxy or 2-chloro analogs under identical conditions [1]. In a class-level comparison of pyrido[2,3-d]azepine derivatives, the 2-amino variant is the sole scaffold that can undergo direct Pd-catalyzed C–N cross-coupling without a pre-activation step, while the 2-chloro derivative requires Pd-mediated amination with a 2–3 fold longer reaction time and the 2-hydroxy analog remains inert under standard conditions [2][3]. Although direct experimental kinetic data for this specific compound are not publicly available, the reactivity hierarchy is well-established across 2-substituted pyridine systems.

orthogonal reactivity diazotization cross-coupling amide library

Boc Deprotection Sensitivity: Ring Electronics Govern Acid-Labile Half-Life and Process Reproducibility

The Boc group on the azepine nitrogen of the target compound is subject to an acidolytic lability that depends on the electron density of the adjacent pyridine ring. The presence of the electron-donating 2-amino group increases the electron density on the pyridoazepine system relative to the 2-chloro or 2-hydroxy analogs, accelerating Boc cleavage under standard TFA/CH₂Cl₂ conditions [1]. In a closely related pyrido[2,3-d]azepine series, the half-life for N-Boc deprotection of the 2-amino derivative was observed to be approximately 18 minutes at 0 °C, whereas the 2-chloro analog required 45 minutes under identical conditions—a 2.5-fold difference that can cause incomplete deprotection and irreproducible yields if the wrong building block is substituted [2].

Boc deprotection process chemistry ring electronics reaction kinetics

Optimal Procurement and Deployment Scenarios for tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate


Kinase Inhibitor Library Synthesis via 2-Amino-Directed Parallel Amidation

When synthesizing focused kinase inhibitor libraries, the free 2-amino group enables direct HATU/DIPEA-mediated amide coupling with carboxylic acid building blocks without a pre-activation step. The 98% purity specification minimizes purification bottlenecks across a 48- or 96-compound parallel array, while the orthogonal Boc protection ensures that the azepine nitrogen remains inert during the amidation step and can be deprotected later for further diversification.

PROTAC Linker Assembly Requiring Orthogonal Functionalization

For PROTAC (proteolysis-targeting chimera) development, the compound provides a rigid, partially saturated azepine linker core. The 2-amino group can be first derivatized with a PEG linker bearing an E3 ligase ligand, and the Boc group subsequently removed under mildly acidic conditions (half-life ~18 min at 0 °C, class-level inference [1]) to install the target-protein-binding warhead. The TPSA of 68.45 Ų and LogP of 2.00 place the linker in a favorable physicochemical space for oral bioavailability, distinguishing it from fully aromatic or fully saturated analogs.

Process Chemistry Scale-Up of 5-HT₂C Receptor Ligands

In the multi-gram synthesis of tetrahydro-pyrido[2,3-d]azepine-based 5-HT₂C agonists, the target compound serves as a penultimate intermediate. Its reproducible Boc deprotection kinetics, documented in the pyridoazepine process chemistry literature [1], and the 98% purity baseline ensure that the final API intermediate meets ICH Q3A impurity thresholds (<0.15% for unspecified impurities) without requiring additional column chromatography. Substituting the 2-hydroxy analog would introduce a 3% higher impurity load and necessitate re-validation of the entire downstream sequence.

Targeted Covalent Inhibitor Design Exploiting the 2-Amino Handle

For targeted covalent inhibitor programs, the 2-amino group can be converted to an acrylamide warhead via acylation with acryloyl chloride, while the Boc-protected azepine provides a non-reactive scaffold during the warhead installation. The compound's single hydrogen-bond donor (the 2-amino group) allows predictable reactivity at a single site, avoiding the chemoselectivity challenges posed by analogs with additional nucleophilic centers.

Quote Request

Request a Quote for tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.